N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by quinoxaline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Cellular Effects
One study identified N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a related compound, as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .
Molecular Mechanism
Molecular docking studies have suggested that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for related compounds .
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide involves several steps. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoxaline derivatives, including this compound, are being investigated for their anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another antibiotic used in veterinary medicine.
What sets this compound apart is its unique combination of the quinoxaline core with the 3-methylisothiazol-5-yl group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFGYJSWPWHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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